

# Preclinical Profile of Craviten (M-71): A Review of Central Nervous System Effects

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## Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

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Introduction: **Craviten** (M-71) is identified chemically as 2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. It is primarily recognized for its potent antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the preclinical studies conducted to evaluate the effects of **Craviten** on the central nervous system (CNS). The focus is on its pharmacological actions in various animal models, summarizing key findings related to behavior, motor coordination, and other CNS-related parameters.

## Pharmacodynamics and Efficacy in the Central Nervous System

Preclinical investigations in rodent models, specifically rats and mice, have consistently demonstrated that **Craviten** has a negligible impact on the central nervous system.[1] A series of standardized neuropharmacological assays were conducted to assess a range of CNS functions.

Motor Activity and Coordination: **Craviten** was found to have no discernible effect on spontaneous motor activity in rats and mice.[1] Furthermore, it did not alter amphetamine-stimulated hyperactivity, suggesting a lack of interaction with dopaminergic pathways that mediate such behaviors.[1] The compound also did not impair motor coordination, as evidenced by normal performance on the rota-rod test.[1]

**Analgesic and Anticonvulsant Properties:** The potential analgesic and anticonvulsant effects of **Craviten** were also explored. The studies revealed that **Craviten** possesses neither analgesic nor anticonvulsant properties in the preclinical models tested.<sup>[1]</sup>

**Sedative-Hypnotic Effects:** To evaluate its potential sedative or hypnotic effects, the hexobarbital-induced sleeping time was measured in animals treated with **Craviten**. The results indicated that **Craviten** did not modify the duration of hexobarbital-induced sleep, suggesting a lack of sedative-hypnotic activity.<sup>[1]</sup>

**Thermoregulation:** **Craviten** did not induce any changes in the body temperature of either rats or mice, indicating it does not interfere with central thermoregulatory mechanisms.<sup>[1]</sup>

## Cardiovascular and Respiratory Effects

In contrast to its lack of CNS activity, **Craviten** demonstrated clear dose-dependent effects on the cardiovascular and respiratory systems. It was shown to decrease arterial blood pressure in rats and cause a slight stimulation of respiration.<sup>[1]</sup> The hypotensive effect was a consistent and dose-related finding.<sup>[1]</sup> Studies in cats further elaborated on its cardiovascular effects, noting that **Craviten** produced hypotension and inhibited the excitability of the sinus node as well as atrio-ventricular and intraventricular conduction.<sup>[2]</sup>

## Toxicology

The acute toxicity of **Craviten** was determined in several species. The median lethal dose (LD50) values were established as follows:

- Rats: 142 mg/kg intraperitoneally (i.p.) and 15 x 8 mg/kg intravenously (i.v.)<sup>[1]</sup>
- Mice: 550 mg/kg i.p.<sup>[1]</sup>
- Rabbits: 5 x 1 mg/kg i.v.<sup>[1]</sup>

## Data Summary

Table 1: Summary of **Craviten**'s Effects on the Central Nervous System in Rodents

Parameter	Species	Effect	Citation
Spontaneous Motor Activity	Rats, Mice	No effect	[1]
Amphetamine-Stimulated Hyperactivity	Rats, Mice	No effect	[1]
Rota-rod Performance	Rats, Mice	No effect	[1]
Analgesic Action	Rats, Mice	No effect	[1]
Anticonvulsant Action	Rats, Mice	No effect	[1]
Hexobarbital Sleeping Time	Rats, Mice	No effect	[1]
Body Temperature	Rats, Mice	No effect	[1]

Table 2: Summary of **Craviten**'s Cardiovascular and Respiratory Effects

Parameter	Species	Effect	Citation
Arterial Blood Pressure	Rats	Dose-dependent decrease	[1]
Respiration	Rats	Slight stimulation	[1]
Cardiovascular Effects	Cats	Hypotension, inhibited sinus node excitability, and atrio-ventricular/intraventricular conduction	[2]

Table 3: Acute Toxicity (LD50) of **Craviten**

Species	Route of Administration	LD50	Citation
Rats	Intraperitoneal (i.p.)	142 mg/kg	[1]
Rats	Intravenous (i.v.)	15 x 8 mg/kg	[1]
Mice	Intraperitoneal (i.p.)	550 mg/kg	[1]
Rabbits	Intravenous (i.v.)	5 x 1 mg/kg	[1]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Spontaneous Motor Activity Assessment:

- Animals: Male Wistar rats (180-200g) and male Albino Swiss mice (20-25g).
- Apparatus: Photoresistor actometers.
- Procedure: Animals were individually placed in the actometers and their motor activity was recorded for 30 minutes, 60 minutes post-administration of **Craviten** or vehicle.

### Rota-rod Performance Test:

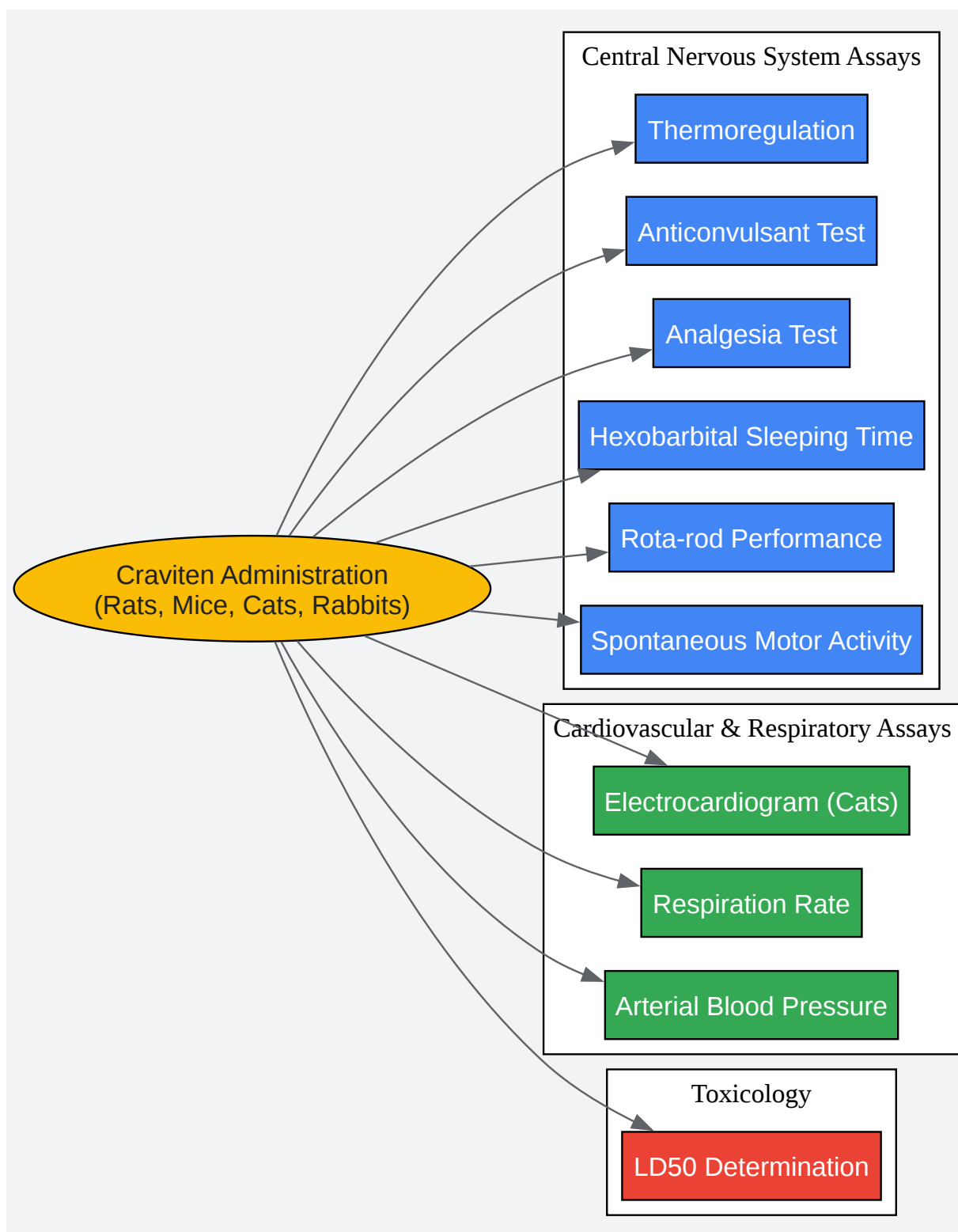
- Animals: Male Albino Swiss mice (20-25g).
- Apparatus: Rota-rod treadmill.
- Procedure: Mice were trained to remain on the rotating rod. On the test day, **Craviten** or vehicle was administered, and the animals were placed on the rota-rod at specified time intervals. The time until they fell off the rod was recorded.

### Hexobarbital Sleeping Time:

- Animals: Male Albino Swiss mice (20-25g).

- Procedure: **Craviten** or vehicle was administered 60 minutes before an intraperitoneal injection of hexobarbital (100 mg/kg). The time from the loss to the regaining of the righting reflex was measured as the sleeping time.

## Visualization of Experimental Workflow



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Caption: Preclinical evaluation workflow for **Craviten**.

Conclusion: The available preclinical data from rodent models strongly indicate that **Craviten** (M-71) does not exert any significant effects on the central nervous system.[1] Its pharmacological activity is primarily centered on the cardiovascular system, where it acts as a potent antiarrhythmic agent with a dose-dependent hypotensive effect.[1][2] These findings suggest that **Craviten**'s therapeutic applications are likely confined to cardiovascular disorders, with a low probability of CNS-related side effects. Further research could explore the specific mechanisms underlying its cardiovascular actions.

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## References

- 1. Central action of Craviten (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of a new antiarrhythmic drug, Craviten (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
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